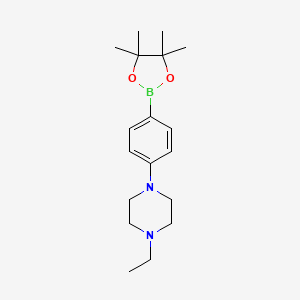

1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine

Beschreibung

1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine (CAS: 656257-45-3) is a boronic ester derivative featuring a piperazine core substituted with an ethyl group at the 1-position and a phenyl ring bearing a pinacol boronate group at the 4-position. Its molecular formula is C₁₉H₃₁BN₂O₂ (MW: 330.28 g/mol) . The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity as a boron-containing intermediate . Applications span medicinal chemistry (e.g., kinase inhibitor synthesis) and materials science (e.g., OLED precursors) .

Eigenschaften

IUPAC Name |

1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29BN2O2/c1-6-20-11-13-21(14-12-20)16-9-7-15(8-10-16)19-22-17(2,3)18(4,5)23-19/h7-10H,6,11-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJYTVPEVGWXNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719224 | |

| Record name | 1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656257-45-3 | |

| Record name | 1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

It is known that the compound contains a boronic ester group, which is often used in suzuki-miyaura cross-coupling reactions. This suggests that the compound might interact with palladium catalysts or other transition metals in biochemical systems.

Mode of Action

Based on its structure, it can be inferred that the compound might undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It might also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.

Biologische Aktivität

1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H29BO5

- Molecular Weight : 360.25 g/mol

- CAS Number : 1423702-59-3

The compound exhibits biological activity primarily through its interactions with various molecular targets. The presence of the dioxaborolane moiety suggests potential applications in targeting enzymes or receptors involved in signaling pathways.

Target Interactions

- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain kinases involved in cancer cell proliferation.

- Receptor Modulation : There is evidence that it may act on neurotransmitter receptors, influencing neuropharmacological outcomes.

Biological Activity Data

Case Study 1: Anticancer Properties

A study evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Neuropharmacological Effects

In another investigation, the compound was tested for its effects on neurotransmitter systems. It showed promising results in modulating serotonin and dopamine receptors, which could have implications for treating mood disorders.

Safety and Toxicology

Toxicological assessments indicate a favorable safety profile with no significant acute toxicity observed in animal models at therapeutic doses. Long-term studies are necessary to fully understand the chronic effects and safety margins.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structure suggests potential activity in drug development, particularly as an anti-cancer agent. Compounds with similar piperazine and boron functionalities have shown promising results in inhibiting cancer cell proliferation.

Case Study: Anti-Cancer Activity

A study investigating piperazine derivatives found that they can inhibit the growth of various cancer cell lines. The incorporation of the boron moiety may enhance this activity through mechanisms involving apoptosis induction and cell cycle arrest.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 15 |

| Compound B | A549 (Lung) | 10 |

Neuropharmacology

Research indicates that compounds featuring piperazine rings can exhibit neuroprotective effects. The ability of this compound to cross the blood-brain barrier opens avenues for treating neurological disorders.

Case Study: Neuroprotective Effects

In vitro studies have demonstrated that similar piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like Alzheimer's disease.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduces neuronal apoptosis | |

| Cognitive enhancement | Improves memory retention |

Material Science

The boron-containing structure of the compound allows for its application in creating advanced materials. Boron compounds are known for their unique properties in catalysis and material synthesis.

Case Study: Catalytic Applications

Research has shown that boron-containing compounds can serve as effective catalysts in organic reactions, enhancing reaction rates and selectivity.

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Suzuki Coupling | Compound X | 85 |

| Heck Reaction | Compound Y | 90 |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Variations on the Piperazine Ring

a) 1-Methyl-4-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl]piperazine

- Structure : Methyl group at the 1-position of piperazine.

- Applications : Used in the synthesis of dual Mer/Flt3 inhibitors (e.g., UNC2025) .

b) 1-Isopropyl-4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)piperazine

Variations in the Boron-Containing Moiety

a) 1-Methyl-4-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl]piperazine

- Structure : Benzyl linker between the phenyl ring and piperazine.

- Key Differences : Extended conjugation may alter electronic properties, influencing reactivity in coupling reactions. Demonstrated utility in kinase inhibitor synthesis .

b) 4-(4-Ethylpiperazin-1-yl)phenylboronic Acid Pinacol Ester

Structural and Functional Comparison Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.